1-(5-Chloro-2-methoxyphenyl)-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a methoxy group, a dimethylfuran moiety, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and materials science.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)urea have been explored in various studies. For instance, research on imidazole derivatives has shown the importance of spectroscopic characterization and computational studies in understanding the reactivity of newly synthesized compounds (Hossain et al., 2018). These studies provide insight into the molecular structure and potential reactivity of such compounds, which could be applied to the synthesis and characterization of 1-(5-Chloro-2-methoxyphenyl)-3-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)urea.
Potential Biological and Medicinal Applications
Although direct studies on 1-(5-Chloro-2-methoxyphenyl)-3-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)urea are not available, the research on structurally related compounds indicates a potential for biological and medicinal applications. For example, derivatives of 1,3,4-oxadiazole have been explored for their antimicrobial (Rani et al., 2014) and antidiabetic activities (Lalpara et al., 2021). This suggests that 1-(5-Chloro-2-methoxyphenyl)-3-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)urea could have similar potential applications in drug discovery and development.
Material Science Applications
Compounds featuring the 1,3,4-oxadiazole moiety, similar to the one in the compound of interest, have shown promising applications in material science, particularly in the development of novel polymers with unique properties (Hamciuc et al., 2005). These materials have been noted for their solubility, thermal stability, and potential for use in advanced technologies, suggesting that 1-(5-Chloro-2-methoxyphenyl)-3-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)urea could contribute to the development of new materials with desirable characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethylfuran Moiety: The dimethylfuran group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride and a furan derivative.
Attachment of the Chlorinated Phenyl Ring: The chlorinated phenyl ring can be attached through a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on the aromatic ring.
Final Coupling: The final step involves coupling the synthesized intermediates to form the desired urea derivative. This can be achieved using a coupling reagent such as carbodiimide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride,
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c1-8-6-11(9(2)24-8)14-20-21-16(25-14)19-15(22)18-12-7-10(17)4-5-13(12)23-3/h4-7H,1-3H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYANOJDKRLTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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